![molecular formula C16H17N7O2 B2777451 Pyridin-3-ylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate CAS No. 2034231-08-6](/img/structure/B2777451.png)
Pyridin-3-ylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate
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Overview
Description
Pyridin-3-ylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate is a useful research compound. Its molecular formula is C16H17N7O2 and its molecular weight is 339.359. The purity is usually 95%.
BenchChem offers high-quality Pyridin-3-ylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridin-3-ylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantum Computing and Quantum Algorithms
Quantum computing leverages the principles of quantum mechanics to perform complex calculations exponentially faster than classical computers. Researchers are actively exploring quantum algorithms for solving problems in cryptography, optimization, and simulation. The unique properties of quantum systems, such as superposition and entanglement, enable the development of novel algorithms that could revolutionize fields like drug discovery, materials science, and financial modeling .
Quantum-enhanced Imaging and Spectroscopy
Quantum-enhanced imaging techniques, such as quantum illumination and quantum-enhanced microscopy, promise higher resolution and sensitivity. The compound’s specific chemical features might enhance these imaging modalities.
CERN welcomes International Year of Quantum Science and Technology
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyridines, have been shown to have herbicidal , antifungal , neuroprotective , and antibacterial activity .
Mode of Action
It’s known that the presence of a no2 group in the starting hydrazinylpyridine induces a dimroth-type rearrangement leading to 2-methylphosphonylated [1,2,4]triazolo .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit cdk2/cyclin a2 , which plays a crucial role in cell cycle regulation.
Pharmacokinetics
A compound with a similar structure showed increased alk5 inhibitory activity, kinase selectivity, and oral bioavailability when a quinoxalin-6-yl moiety was replaced with a triazolo .
Result of Action
Compounds with similar structures have shown significant cytotoxic activities against mcf-7 and hct-116 with ic50 range (45–97 nm) and (6–99 nm), respectively .
Action Environment
It’s known that the reactivity of similar compounds can be influenced by the presence of various nucleophilic reagents .
properties
IUPAC Name |
pyridin-3-ylmethyl N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c24-16(25-10-12-2-1-6-17-8-12)19-13-5-7-22(9-13)15-4-3-14-20-18-11-23(14)21-15/h1-4,6,8,11,13H,5,7,9-10H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBNIJWLNLLZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)OCC2=CN=CC=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-3-ylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate |
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